100-Fold Lower α1-Adrenoceptor Affinity Yet Comparable In Vivo Hypotensive Efficacy
Trimazosin exhibits markedly weaker binding to α1-adrenoceptors than prazosin. Radioligand binding studies using cerebral membranes demonstrated that Trimazosin has roughly 100-fold less affinity for the α1-adrenoceptor compared to prazosin [1]. This finding was corroborated by functional assays: the pA2 value derived from phenylephrine contractile responses in isolated thoracic aorta preparations was significantly lower for Trimazosin than for prazosin [1]. Despite this 100-fold reduction in receptor binding affinity, in vivo studies reveal that Trimazosin achieves hypotensive effects comparable to or greater than those of prazosin, indicating the presence of an additional mechanism of action [2].
| Evidence Dimension | α1-Adrenoceptor Binding Affinity |
|---|---|
| Target Compound Data | 100-fold lower affinity (qualitative descriptor from radioligand binding) |
| Comparator Or Baseline | Prazosin (baseline affinity) |
| Quantified Difference | Approximately 100-fold less affinity |
| Conditions | Radioligand binding to cerebral membranes; pA2 derived from phenylephrine contractile responses in isolated thoracic aorta (rabbit model) |
Why This Matters
The disconnect between low receptor affinity and high in vivo potency confirms that Trimazosin operates via a dual mechanism, making it a unique pharmacological tool for studying non-α1-mediated vasodilation.
- [1] Vincent J, Hamilton CA, Reid JL. The cardiovascular effects of trimazosin and prazosin in the rabbit. Clin Exp Pharmacol Physiol. 1986 Aug;13(8):593-608. PMID: 2878751. View Source
- [2] Constantine JW, Lebel W, Weeks R. The hypotensive effect of trimazosin is not caused solely by alpha 1-adrenoceptor blockade. J Cardiovasc Pharmacol. 1984 Jan-Feb;6(1):142-50. PMID: 6199597. View Source
